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The clinical development of AZD-1305, a promising antiarrhythmic agent for atrial fibrillation,

was terminated due to an unfavorable benefit-risk profile, primarily driven by concerns over

significant QT interval prolongation and the emergence of Torsades de Pointes (TdP), a life-

threatening cardiac arrhythmia. This in-depth guide provides a technical overview of the

available data and experimental methodologies related to the discontinuation of AZD-1305,

aimed at researchers, scientists, and drug development professionals.

Executive Summary
AZD-1305 is a multi-ion channel blocker designed to possess atrial-predominant

electrophysiological effects. While demonstrating efficacy in converting atrial fibrillation to sinus

rhythm, clinical trials revealed a dose-dependent increase in the QT interval, culminating in

cases of TdP. Preclinical studies had indicated a complex pharmacological profile, with

inhibitory effects on several key cardiac ion channels, including the rapid delayed rectifier

potassium current (IKr), the late sodium current (INa-late), the peak sodium current (INa-peak),

and the L-type calcium current (ICa,L). Ultimately, the proarrhythmic risk associated with QT

prolongation outweighed the observed antiarrhythmic benefits, leading to the cessation of its

development program.

Preclinical Pharmacology and Electrophysiology
AZD-1305's mechanism of action involves the blockade of multiple cardiac ion channels,

contributing to its antiarrhythmic and proarrhythmic properties.
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Ion Channel Inhibition Profile
The inhibitory potency of AZD-1305 on various cardiac ion channels was evaluated in

preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized in the

table below.

Ion Channel Current IC50 (µM) Cell Type/System

hERG (human Ether-

à-go-go-Related

Gene)

IKr

Not explicitly stated,

but potent block is

implied.

CHO cells

Voltage-gated Sodium

Channel
INa-late 4.3[1] Dog cardiomyocytes

Voltage-gated Sodium

Channel
INa-peak 66[1] Dog cardiomyocytes

L-type Calcium

Channel
ICa,L

Not explicitly stated,

but block is a key

feature.

In vitro studies

Note: While several sources confirm the inhibitory activity of AZD1305 on IKr and ICa,L,

specific IC50 values were not consistently reported in the reviewed literature.

Preclinical Electrophysiological Effects
In preclinical models, AZD-1305 demonstrated atrial-predominant electrophysiological actions.

In canine models, the drug prolonged action potential duration and increased the effective

refractory period preferentially in atrial myocytes compared to ventricular myocytes[2][3]. This

atrial selectivity was attributed to a greater tonic inhibition of the fast sodium current (INa) in

atrial versus ventricular cells[2][3].

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp in
Canine Cardiomyocytes
Objective: To characterize the inhibitory effects of AZD-1305 on various cardiac ion currents.
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Methodology:

Cell Isolation: Atrial and ventricular myocytes were enzymatically isolated from canine

hearts[2][3].

Recording: Whole-cell patch-clamp technique was employed to record ionic currents[2][3].

Voltage Clamp Protocols: Specific voltage protocols were used to isolate and measure

individual currents such as INa, ICa,L, and IKr. For instance, to measure INa-late, a voltage

ramp protocol was often used in the presence of a blocker for the transient outward

current[1].

Data Analysis: Dose-response curves were generated to determine the IC50 values for

channel blockade[1].

Clinical Development and Discontinuation
The clinical development program for AZD-1305 included a key Phase II study (NCT00915356)

designed to evaluate its efficacy and safety in patients with atrial fibrillation.

Clinical Trial NCT00915356
Objective: To assess the efficacy of intravenous AZD-1305 in converting atrial fibrillation to

sinus rhythm.

Study Design: A double-blind, randomized, placebo-controlled, multicentre, dose-escalation

study[4].

Patient Population: Patients with atrial fibrillation episodes lasting from 3 hours to 3 months[4].

Dosing Regimens: Four ascending dose groups with infusion rates of 50, 100, 130, and 180

mg/h[4][5].

Clinical Efficacy and Safety Findings
The study demonstrated a dose-dependent increase in the pharmacological conversion of atrial

fibrillation to sinus rhythm.
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Treatment Group Conversion Rate (%)

Placebo 0

AZD-1305 (50 mg/h) 8

AZD-1305 (100 mg/h) 18

AZD-1305 (130 mg/h) 38

AZD-1305 (180 mg/h) 50

Data from the NCT00915356 clinical trial[4].

Despite the promising efficacy, the trial revealed significant safety concerns. Maximum QTcF

(QT interval corrected using Fridericia's formula) generally increased in a dose-dependent

manner[4]. Crucially, two patients experienced Torsade de Pointes (TdP): one asymptomatic

case in the 130 mg/h dose group and one case requiring DC defibrillation in the 180 mg/h dose

group[4]. Both patients recovered without lasting consequences[4].

Visualizations
Signaling Pathway: Cardiac Action Potential and Ion
Channel Blockade by AZD-1305
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Click to download full resolution via product page

Caption: Cardiac action potential phases and the inhibitory effects of AZD-1305 on key ion

channels.

Experimental Workflow: In Vitro Patch Clamp
Electrophysiology
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Caption: Workflow for assessing the effect of AZD-1305 on cardiac ion channels using patch

clamp.

Logical Relationship: Benefit vs. Risk Leading to
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Caption: The unfavorable benefit-risk profile that led to the discontinuation of AZD-1305.

Conclusion
The discontinuation of AZD-1305's clinical development serves as a critical case study in

cardiovascular drug safety. Despite a rational design for atrial-selective antiarrhythmic activity

and demonstrated efficacy, the inherent risk of proarrhythmia due to significant QT prolongation

proved to be an insurmountable hurdle. This technical overview highlights the importance of a

comprehensive understanding of a drug's interaction with multiple cardiac ion channels and the

necessity of rigorous clinical safety monitoring. The data underscore the delicate balance

between achieving antiarrhythmic efficacy and ensuring patient safety in the development of

novel cardiac medications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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